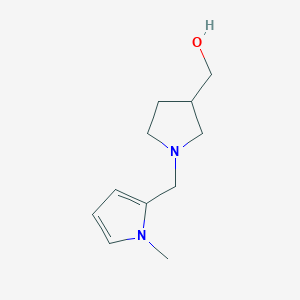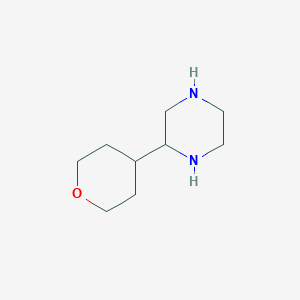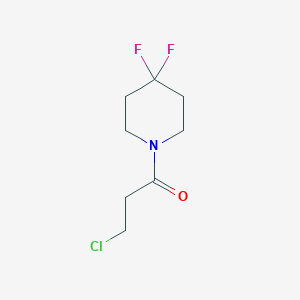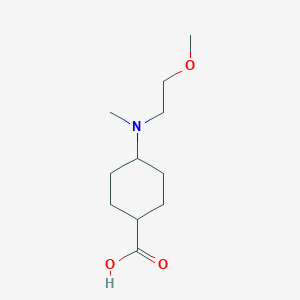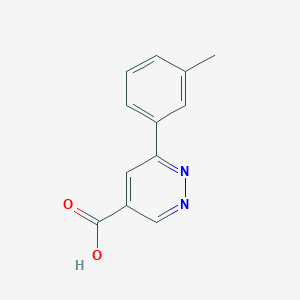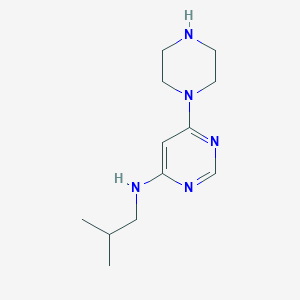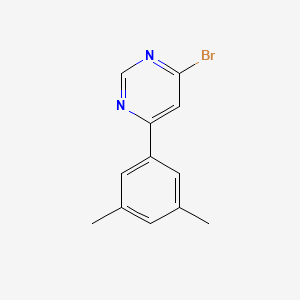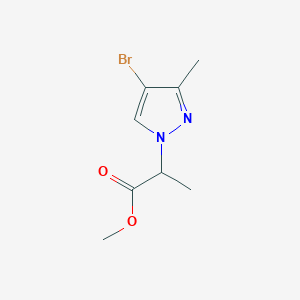
2-(4-溴-3-甲基-1H-吡唑-1-基)丙酸甲酯
描述
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate”, the InChI code is "1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3" . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid. It has a molecular weight of 219.04 and its purity is 97%. It should be stored in a dry room at normal temperature .科学研究应用
抗利什曼原虫和抗疟疾应用
含吡唑的化合物,如 2-(4-溴-3-甲基-1H-吡唑-1-基)丙酸甲酯,因其多种药理作用而闻名,包括强效抗利什曼原虫和抗疟疾活性 . 例如,肼偶联吡唑已被合成并针对埃塞俄比亚利什曼原虫临床分离株和感染伯氏疟原虫的小鼠进行了评估 . 结果表明,这些化合物表现出优异的抗前鞭毛体活性 .
有机合成
该化合物可作为有机合成中原料的重要中间体 . 它可用于合成多种其他化合物,有助于开发新材料和药物 .
农药应用
2-(4-溴-3-甲基-1H-吡唑-1-基)丙酸甲酯也可用于农药领域 . 作为中间体,它可用于合成各种农药,有助于开发更有效、更环保的杀虫剂 .
医药应用
在医药领域,该化合物可用作合成各种药物的中间体 . 其独特的结构有助于开发具有更高疗效和更少副作用的新药 .
染料领域
该化合物也可用于染料领域 . 作为中间体,它可用于合成各种染料,有助于开发新颜色和改进的染料性能 .
氯氟氰菊酯的合成
该化合物是合成氯氟氰菊酯的关键中间体 . 氯氟氰菊酯是一种杀虫剂和杀螨剂,用于控制多种害虫 .
配位化学和有机金属化学
含吡唑的化合物在配位化学和有机金属化学中具有应用 . 它们可以作为配体,与金属离子配位形成复杂的结构 .
抗菌应用
吡唑类化合物的衍生物显示出不同的生物活性,如抗菌、抗真菌和抗阿米巴活性 . 因此,2-(4-溴-3-甲基-1H-吡唑-1-基)丙酸甲酯可能用于开发新的抗菌剂 .
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit enzyme activity, while others may bind to receptors, altering their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
生化分析
Biochemical Properties
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The interaction of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate with these enzymes can lead to anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can impact cell growth and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzyme activity by binding to the active site and blocking substrate access . Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may also modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can influence cellular signaling pathways by binding to receptors and altering their activity, leading to downstream effects on cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in various experimental settings is crucial for its effectiveness and reliability in research. Long-term exposure to this compound may also result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range for this compound to achieve the desired biological effects while minimizing toxicity. Threshold effects, where a certain dosage is required to elicit a response, should also be considered in these studies. Understanding the dosage effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is crucial for its safe and effective use in preclinical research.
Metabolic Pathways
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Pyrazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This process can lead to the formation of metabolites with different biological activities, which may contribute to the overall effects of the compound. The metabolic pathways of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be thoroughly investigated to understand its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the transport mechanisms of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is essential for predicting its distribution and accumulation in different tissues. Additionally, the localization of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyrazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be investigated to understand its precise mode of action and potential effects on cellular processes.
属性
IUPAC Name |
methyl 2-(4-bromo-3-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRULBSMNFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


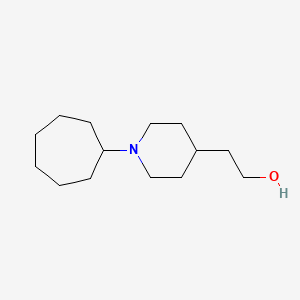

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
